2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO3/c1-10-2-4-13(7-14(10)18)19-16(21)9-22-15-5-3-12(17)6-11(15)8-20/h2-8H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJSLXHHJDVKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide typically involves multiple steps:
Bromination: : Starting with 2-formylphenol, bromination at the para-position is achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Formylation: : The brominated compound undergoes formylation using reagents like formic acid or formyl chloride.
Acetylation: : The resulting compound is then acetylated using acetic anhydride or acetyl chloride.
Amination: : Finally, the acetylated product is reacted with 3-chloro-4-methylphenylamine under suitable conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of large reactors and continuous flow systems to maintain consistency and efficiency. The reaction conditions would be optimized to minimize by-products and maximize yield, often involving the use of automated systems for precise control of reagents and temperature.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: : The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: : Sodium borohydride (NaBH₄) in methanol.
Substitution: : Nucleophiles like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: : 2-(4-bromo-2-carboxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide.
Reduction: : 2-(4-bromo-2-hydroxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide.
Substitution: : Various derivatives depending on the nucleophile used.
Scientific Research Applications
Based on the search results, here's what is known about the compound 2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide:
Basic Information
- CAS No.: 553628-98-1
- Chemical Name: 2-(4-Bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
- Molecular Formula: C16H13BrClNO3
- Molecular Weight: 382.64
Potential Applications
While the search results do not provide specific applications of 2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide, they do point to potential areas of interest based on similar compounds:
- Androgen Receptor Antagonists: European Patent EP3280710B1 discusses a process for preparing carboxamide-structured androgen receptor antagonists . This suggests that compounds with similar structures to 2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide might have potential as androgen receptor antagonists .
- Antimicrobial and Anticancer Agents: Research on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has shown promising antimicrobial and anticancer activity . This indicates that 2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide, which contains bromine and chloroacetamide groups, may also possess similar biological activities .
- General Research用途: N-(2-bromo-4-methylphenyl)-2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is described as a useful research compound with potential applications in medicinal chemistry, oncology, and antimicrobial research. Its complex structure suggests interactions with molecular targets involved in disease pathways.
Raw Materials and Preparation
- Information is available regarding raw materials and preparation products related to 2-(4-Bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide .
Related Compounds
Mechanism of Action
The mechanism by which 2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would be determined by the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The compound’s physical properties can be inferred from analogs:
- 2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide (CAS 575448-48-5, ): Molecular weight 412.66, 98% purity, with methoxy enhancing solubility but bromo increasing molecular weight .
- N-(3-Chloro-4-methylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide (CAS 579520-56-2, ): Molecular weight 347.79, where ethoxy substitution reduces steric hindrance compared to bromo/methoxy .
- N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (Compound 30, ): Melting point 75°C, yield 82%, demonstrating that alkyl chains (n-butyl) improve crystallinity and synthetic efficiency .
Table 1: Physical Properties of Selected Analogs
| Compound Name | Molecular Weight | Melting Point (°C) | Yield (%) | Key Substituents |
|---|---|---|---|---|
| Target Compound* | 412.66 | N/A | N/A | Bromo, formyl, 3-chloro-4-methylphenyl |
| 2-(2-Bromo-4-formyl-6-methoxyphenoxy)-... | 412.66 | N/A | N/A | Bromo, formyl, methoxy |
| N-(3-Chloro-4-methylphenyl)-2-(2-ethoxy-...) | 347.79 | N/A | N/A | Ethoxy, formyl |
| N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide | 337.38 | 75 | 82 | n-Butyl, fluoro, butyryl |
Crystallographic and Structural Insights
- Bond Length Variations: notes that acetamide derivatives exhibit slight bond-length differences (e.g., C1–C2: 1.501 Å vs. 1.53 Å in N-(4-bromophenyl)acetamide). The target compound’s bromo and formyl groups may induce similar distortions, affecting solubility and packing .
- Dihedral Angles : In , a 60.5° dihedral angle between aromatic rings suggests conformational flexibility. The target compound’s substituents may constrain or stabilize specific conformations .
Biological Activity
2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a bromo-substituted phenyl ring, a chloro-substituted phenyl group, and an acetamide functional group. The structural characteristics contribute to its interaction with biological targets.
Antibacterial Activity
Several studies have investigated the antibacterial properties of derivatives similar to 2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide. For instance, a related compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from to . The presence of electron-withdrawing groups like bromine at specific positions on the aromatic rings was found to enhance antibacterial efficacy.
Anticancer Activity
The anticancer potential of similar compounds has been documented extensively. For example, a study reported that certain derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl rings significantly influenced the anticancer activity.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | HCT-15 | 1.61 ± 1.92 | |
| Compound B | A-431 | 1.98 ± 1.22 | |
| 2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide | MCF-7 | TBD | TBD |
Anti-inflammatory Activity
Research has also indicated that compounds with similar structures exhibit anti-inflammatory properties. These effects are often linked to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. The mechanism typically involves the modulation of signaling pathways related to inflammation.
The mechanism by which 2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide exerts its biological effects is thought to involve:
- Enzyme Inhibition : The acetamide group can interact with active sites on enzymes, inhibiting their function.
- Receptor Binding : The compound may bind to specific receptors, altering cellular responses.
- Formation of Covalent Bonds : The formyl group can react with nucleophilic sites on proteins, leading to irreversible inhibition of target proteins.
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer activity of a series of acetamide derivatives, including the compound . Results indicated significant growth inhibition in MCF-7 breast cancer cells, suggesting potential for further development as an anticancer agent .
- Antibacterial Assessment : Another investigation assessed the antibacterial properties of various substituted phenoxyacetic acid derivatives. The findings highlighted that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts .
Q & A
Q. What in vitro assays assess target engagement in enzyme inhibition studies?
- Protocols :
- Fluorescence Polarization : Measure binding affinity to kinases using FITC-labeled ATP analogs .
- Surface Plasmon Resonance (SPR) : Determine kinetic parameters (kₐ, kᵢ) for real-time interaction analysis .
- Data Analysis : Fit dose-response data to a four-parameter logistic model for IC₅₀/EC₅₀ determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
